molecular formula C32H52FeP2 B1661781 (Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine CAS No. 950982-61-3

(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine

Cat. No.: B1661781
CAS No.: 950982-61-3
M. Wt: 554.5
InChI Key: XUGHPTFNSLEKBM-GHVWMZMZSA-N
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Description

(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine is a chiral compound with a fixed stereo configuration. It is a solid with low solubility, and its molecular formula is C38H56FeP2, with a molecular weight of 600.76 g/mol . This compound is widely used in organometallic chemistry due to its unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine typically involves the reaction of ferrocenyl derivatives with dicyclohexylphosphine and di-t-butylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or THF (tetrahydrofuran) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .

Mechanism of Action

The mechanism by which (Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic process. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphino and di-t-butylphosphine groups. This combination provides distinct electronic and steric properties, making it highly effective in asymmetric catalysis and other specialized applications .

Properties

IUPAC Name

cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/q2*-1;+2/t21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGHPTFNSLEKBM-GHVWMZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C-]1C=CC=C1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C-]1C=CC=C1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158923-11-6
Record name SL-J009-1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158923-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20746211
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1R)-1-(di-tert-butylphosphanyl)ethyl]-2-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950982-61-3, 158923-11-6
Record name (2S)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)ferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950982-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1R)-1-(di-tert-butylphosphanyl)ethyl]-2-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Reactant of Route 2
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Reactant of Route 3
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Reactant of Route 4
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Reactant of Route 5
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Reactant of Route 6
(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine

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